N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide is a compound that features a cyclopentyl group attached to an imidazole ring via a thioacetamide linkage Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The cyclopentyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds.
Scientific Research Applications
N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The thioacetamide group can also interact with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but with a methyl group instead of a cyclopentyl group.
N-Cyclopentyl-2-[(1-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but with an ethyl group instead of a cyclopentyl group.
Uniqueness
N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of two cyclopentyl groups, which can influence its chemical properties and biological activity. The specific arrangement of these groups can affect the compound’s ability to interact with molecular targets, making it distinct from other imidazole derivatives.
Properties
IUPAC Name |
N-cyclopentyl-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c19-14(17-12-5-1-2-6-12)11-20-15-16-9-10-18(15)13-7-3-4-8-13/h9-10,12-13H,1-8,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTMHBKJCNDXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN2C3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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